Pde7-IN-3

Description

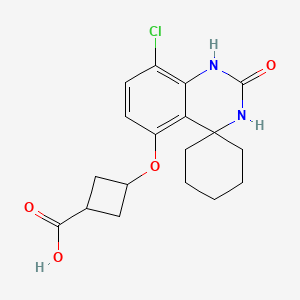

Structure

3D Structure

Properties

Molecular Formula |

C18H21ClN2O4 |

|---|---|

Molecular Weight |

364.8 g/mol |

IUPAC Name |

3-(8-chloro-2-oxospiro[1,3-dihydroquinazoline-4,1'-cyclohexane]-5-yl)oxycyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C18H21ClN2O4/c19-12-4-5-13(25-11-8-10(9-11)16(22)23)14-15(12)20-17(24)21-18(14)6-2-1-3-7-18/h4-5,10-11H,1-3,6-9H2,(H,22,23)(H2,20,21,24) |

InChI Key |

PFDYHSOOBQTYLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(CC1)C3=C(C=CC(=C3NC(=O)N2)Cl)OC4CC(C4)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Pde7-IN-3 in Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 7 (PDE7) is a key enzyme in the regulation of intracellular signaling cascades within the central nervous system (CNS). As a cAMP-specific phosphodiesterase, PDE7 plays a critical role in modulating neuronal function, survival, and inflammatory responses.[1][2] Inhibition of PDE7 has emerged as a promising therapeutic strategy for a range of neurological and neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and spinal cord injury.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of Pde7-IN-3, a notable PDE7 inhibitor, with a focus on its effects within neuronal cells. This document details the molecular pathways influenced by this compound, presents available quantitative data for related compounds, outlines relevant experimental protocols, and provides visual representations of the key signaling and experimental workflows.

This compound: A Modulator of Neuronal Signaling

Quantitative Data for Selected PDE7 Inhibitors

Due to the limited availability of public data for this compound, the following table summarizes the inhibitory concentrations (IC50) of other well-characterized PDE7 inhibitors. This information is provided for comparative purposes to illustrate the typical potency of compounds targeting this enzyme family.

| Compound Name | Target | IC50 | Notes |

| Compound 26 | PDE7A | 31 nM | A potent and selective PDE7 inhibitor.[5] |

| PDE7-IN-2 | PDE7 | 2.1 µM | An inhibitor used in Parkinson's disease studies.[6] |

| S14 | PDE7 | 5.5 µM | Used in studies of spinal cord injury.[7] |

| VP1.15 | PDE7 | 1.1 µM | Investigated for its role in spinal cord injury.[7] |

Note: The IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.

Core Signaling Pathways Modulated by this compound

The therapeutic potential of this compound in neurons is primarily attributed to its ability to modulate two key interconnected signaling pathways: the cAMP/PKA/CREB pathway and the BDNF/TrkB signaling cascade.

The cAMP/PKA/CREB Signaling Pathway

The inhibition of PDE7 by this compound directly leads to an increase in intracellular cAMP levels.[4] This elevation in cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates a multitude of downstream targets. One of the most critical targets of PKA in neurons is the cAMP response element-binding protein (CREB).[8] Upon phosphorylation, CREB translocates to the nucleus and binds to specific DNA sequences known as cAMP response elements (CREs), initiating the transcription of genes involved in neuronal survival, synaptic plasticity, and neurogenesis.[8]

The BDNF/TrkB Signaling Pathway

The activation of the cAMP/PKA/CREB pathway can lead to the increased expression of Brain-Derived Neurotrophic Factor (BDNF).[8] BDNF is a critical neurotrophin that binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating a signaling cascade that promotes neuronal survival, differentiation, and synaptic plasticity. The upregulation of BDNF signaling is a key mechanism through which PDE7 inhibitors are thought to exert their neuroprotective and regenerative effects.

Experimental Protocols

Investigating the mechanism of action of this compound in neurons involves a series of well-established experimental protocols. Below are detailed methodologies for key experiments.

In Vitro PDE7 Inhibition Assay

This assay is fundamental to confirming the direct inhibitory effect of this compound on the PDE7 enzyme.

Objective: To determine the IC50 value of this compound for the PDE7 enzyme.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PDE7A or PDE7B is used as the enzyme source. The substrate is [3H]-cAMP.

-

Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the PDE7 enzyme, varying concentrations of this compound (or vehicle control), and a reaction buffer (e.g., Tris-HCl, MgCl2).

-

Initiation and Incubation: The reaction is initiated by the addition of [3H]-cAMP. The plate is then incubated at 30°C for a specified time (e.g., 30 minutes).

-

Termination: The reaction is stopped by the addition of a quenching solution, often containing unlabeled cAMP and snake venom nucleotidase. The nucleotidase converts the product of the PDE reaction, [3H]-AMP, into [3H]-adenosine.

-

Separation and Detection: The unreacted [3H]-cAMP is separated from the [3H]-adenosine product using anion-exchange resin beads. The radioactivity of the [3H]-adenosine, which is proportional to the PDE7 activity, is then measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Neuronal Cell Culture and Treatment

Primary neurons or neuronal cell lines (e.g., SH-SY5Y) are used to study the cellular effects of this compound.

Objective: To assess the impact of this compound on neuronal viability, morphology, and signaling pathways.

Methodology:

-

Cell Culture: Neuronal cells are cultured in appropriate media and conditions (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics, at 37°C in a 5% CO2 incubator).

-

Treatment: Cells are treated with various concentrations of this compound for different time points. A vehicle control (e.g., DMSO) is always included.

-

Induction of Neuronal Stress (Optional): To study the neuroprotective effects, cells can be co-treated with a neurotoxic agent such as 6-hydroxydopamine (6-OHDA) or lipopolysaccharide (LPS).

-

Downstream Analysis: Following treatment, cells are harvested for various analyses, including Western blotting, cAMP assays, and immunocytochemistry.

Intracellular cAMP Measurement

This assay quantifies the direct consequence of PDE7 inhibition in neuronal cells.

Objective: To measure the levels of intracellular cAMP in neurons following treatment with this compound.

Methodology:

-

Cell Lysis: After treatment, the culture medium is removed, and cells are lysed using a specific lysis buffer provided in commercially available cAMP assay kits (e.g., ELISA or HTRF-based kits).

-

Assay Procedure: The cell lysates are then processed according to the manufacturer's instructions. These assays are typically competitive immunoassays where the cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.

-

Detection: The signal, which is inversely proportional to the amount of cAMP in the sample, is measured using a plate reader.

-

Quantification: A standard curve is generated using known concentrations of cAMP, and the concentration of cAMP in the samples is interpolated from this curve.

Western Blot Analysis

Western blotting is used to assess the protein expression and phosphorylation status of key components of the signaling pathways.

Objective: To analyze the levels of proteins such as p-CREB, CREB, BDNF, and TrkB in neurons treated with this compound.

Methodology:

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies specific for the target proteins (e.g., anti-p-CREB, anti-CREB, anti-BDNF).

-

Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound, as a specific inhibitor of PDE7, holds significant promise for the development of novel therapeutics for a variety of neurological disorders. Its mechanism of action, centered on the elevation of intracellular cAMP and the subsequent activation of the PKA/CREB and BDNF/TrkB signaling pathways, provides a strong rationale for its neuroprotective and potentially neuro-regenerative effects. While further studies are required to fully elucidate the quantitative pharmacology and in vivo efficacy of this compound specifically, the established role of PDE7 inhibition in neurons provides a solid foundation for its continued investigation. The experimental protocols outlined in this guide offer a robust framework for researchers to further explore the therapeutic potential of this compound and other related compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Phosphodiesterase 7(PDE7): A unique drug target for central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PDE7 inhibitor TC3.6 ameliorates symptomatology in a model of primary progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineered synaptic tools reveal localized cAMP signaling in synapse assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. PDE7-IN-2 - Immunomart [immunomart.com]

- 7. PDE 7 Inhibitors: New Potential Drugs for the Therapy of Spinal Cord Injury | PLOS One [journals.plos.org]

- 8. Upregulation of Phosphodiesterase 7A Contributes to Concurrent Pain and Depression via Inhibition of cAMP-PKA-CREB-BDNF Signaling and Neuroinflammation in the Hippocampus of Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PDE7 Inhibition and Cyclic AMP Signaling

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Pde7-IN-3" is not a widely recognized or publicly documented phosphodiesterase 7 (PDE7) inhibitor. This guide utilizes the placeholder name PDE7i-Compound-X to represent a selective PDE7 inhibitor, with properties and data synthesized from publicly available information on well-characterized inhibitors of this class. This approach ensures the provision of a technically accurate and detailed guide as requested.

Introduction: Targeting the cAMP Signaling Pathway

The cyclic adenosine monophosphate (cAMP) signaling pathway is a ubiquitous and critical second messenger system that regulates a vast array of cellular processes, from inflammation and metabolism to neuroprotection and gene transcription.[1][2][3] The intracellular concentration of cAMP is tightly controlled by the balance between its synthesis by adenylyl cyclases (AC) and its degradation by cyclic nucleotide phosphodiesterases (PDEs).[1][2][4]

The PDE superfamily consists of 11 families, among which PDE4, PDE7, and PDE8 are specific for hydrolyzing cAMP.[5] Phosphodiesterase 7 (PDE7) is of significant therapeutic interest due to its high expression in immune cells, lymphoid tissues, and specific regions of the central nervous system.[5][6] By inhibiting PDE7, the degradation of cAMP is blocked, leading to its accumulation within the cell.[6] This elevation in cAMP levels enhances the activity of downstream effectors, primarily Protein Kinase A (PKA), which in turn phosphorylates various substrates to modulate cellular responses.[6][7][8] Consequently, PDE7 inhibitors are being investigated for their therapeutic potential in inflammatory, autoimmune, and neurological disorders.[5][6][9]

This guide provides a technical overview of a representative selective PDE7 inhibitor, PDE7i-Compound-X , detailing its mechanism of action within the cAMP pathway, its biochemical potency, and the experimental protocols used for its characterization.

Quantitative Data: Potency and Selectivity of PDE7i-Compound-X

The efficacy of a PDE inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other PDE families. High selectivity is crucial for minimizing off-target effects. The data presented below are representative values for a selective PDE7 inhibitor, based on published data for compounds like BRL-50481 and other selective agents.[10][11]

| Enzyme Target | IC50 (nM) | Fold Selectivity vs. PDE7A |

| PDE7A | 140 | 1 |

| PDE7B | 140 | 1 |

| PDE4A | 5,000 | 35.7 |

| PDE4B | 11,000 | 78.6 |

| PDE4D | 7,500 | 53.6 |

| PDE1C | >10,000 | >71 |

| PDE2A | >10,000 | >71 |

| PDE3B | >10,000 | >71 |

| PDE5A | >10,000 | >71 |

| PDE8A | >10,000 | >71 |

| PDE9A | >10,000 | >71 |

| PDE10A | >10,000 | >71 |

| PDE11A | ~3,000 | 21.4 |

Table 1: Inhibitory potency (IC50) and selectivity profile of the representative PDE7 inhibitor, PDE7i-Compound-X. Data is synthesized from known selective PDE7 inhibitors.[11]

Mechanism of Action and Signaling Pathway

PDE7 inhibitors exert their effects by preventing the hydrolysis of cAMP to the inactive 5'-AMP.[6][12] This leads to an accumulation of intracellular cAMP, which then activates PKA. Activated PKA phosphorylates a multitude of downstream targets, including transcription factors like the cAMP response-element binding-protein (CREB), leading to changes in gene expression and cellular function.[1][2][7]

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. Role of Phosphodiesterase 7 (PDE7) in T Cell Activity. Effects of Selective PDE7 Inhibitors and Dual PDE4/7 Inhibitors on T Cell Functions [mdpi.com]

- 5. Phosphodiesterase 7 as a therapeutic target - Where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are PDE7 inhibitors and how do they work? [synapse.patsnap.com]

- 7. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 9. PDE7-Selective and Dual Inhibitors: Advances in Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of Phosphodiesterase 7 (PDE7) in T Cell Activity. Effects of Selective PDE7 Inhibitors and Dual PDE4/7 Inhibitors on T Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and characterization of a potent and biologically-active PDE4/7 inhibitor via fission yeast-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Pde7-IN-3: A Technical Guide to Target Engagement and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for assessing the target engagement and validation of phosphodiesterase 7 (PDE7) inhibitors, with a specific focus on the investigational compound Pde7-IN-3. While publicly available quantitative data for this compound is limited, this document outlines the established experimental protocols and conceptual frameworks necessary for its characterization. The guide details the critical role of the cyclic adenosine monophosphate (cAMP) signaling pathway, presents standardized biochemical and cell-based assays, and offers a roadmap for researchers aiming to elucidate the pharmacological profile of novel PDE7 inhibitors.

Introduction: PDE7 as a Therapeutic Target

Phosphodiesterase 7 (PDE7) is a member of the phosphodiesterase superfamily of enzymes that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[1] By degrading cAMP to adenosine 5'-monophosphate (AMP), PDE7 plays a crucial role in regulating intracellular cAMP levels and, consequently, a multitude of downstream signaling events.[2] The PDE7 family consists of two main isoforms, PDE7A and PDE7B, which are encoded by separate genes and exhibit distinct tissue distribution patterns.[2][3]

Dysregulation of cAMP signaling has been implicated in a variety of pathological conditions, making PDE7 an attractive therapeutic target for a range of disorders, including those with inflammatory and neurological components.[4][5] Inhibition of PDE7 leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other cAMP-dependent signaling pathways. This modulation can result in anti-inflammatory effects and neuroprotection, highlighting the therapeutic potential of selective PDE7 inhibitors.[4][5]

This compound (also referred to as "example 2" in some literature and with CAS number 908570-13-8) is a compound identified as a PDE7 inhibitor with potential analgesic properties, particularly for inflammatory, neuropathic, visceral, and nociceptive pain.[6] Its primary documentation is found in the patent WO2006092692A1, which primarily details its synthesis and proposed use in combination therapies.[4] As of this writing, specific quantitative data on its potency and detailed target engagement studies are not extensively available in the public domain.

The PDE7 Signaling Pathway

The canonical signaling pathway modulated by PDE7 is the cAMP-dependent pathway. An overview of this pathway is presented below.

Experimental Protocols for Target Engagement and Validation

The characterization of a PDE7 inhibitor like this compound involves a multi-tiered approach, starting from biochemical assays to confirm direct enzyme inhibition, followed by cell-based assays to demonstrate target engagement in a physiological context.

Biochemical Assays for PDE7 Inhibition

Objective: To determine the in vitro potency and selectivity of the inhibitor against purified PDE7 enzyme.

a) Fluorescence Polarization (FP) Assay

-

Principle: This homogenous assay format is based on the change in polarization of a fluorescently labeled cAMP analog upon its hydrolysis by PDE7. The small, fluorescently labeled cAMP rotates rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by PDE7, the resulting fluorescent AMP derivative is captured by a binding agent, leading to a larger complex that rotates more slowly and thus has a higher fluorescence polarization.

-

Protocol:

-

Recombinant human PDE7A or PDE7B enzyme is diluted in assay buffer.

-

The inhibitor (e.g., this compound) is serially diluted to create a concentration gradient.

-

The enzyme is pre-incubated with the inhibitor in a microplate.

-

The reaction is initiated by the addition of a fluorescently labeled cAMP substrate.

-

After a defined incubation period, a binding agent is added to stop the reaction and bind the hydrolyzed product.

-

Fluorescence polarization is measured using a microplate reader.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

b) Radioimmunoassay (RIA) for cAMP

-

Principle: This highly sensitive assay quantifies the amount of cAMP remaining after a reaction with PDE7.

-

Protocol:

-

Similar to the FP assay, purified PDE7 enzyme is incubated with varying concentrations of the inhibitor.

-

The enzymatic reaction is initiated by the addition of a known amount of cAMP.

-

The reaction is terminated, and the remaining cAMP is quantified using a competitive radioimmunoassay kit, which typically involves a cAMP-specific antibody and a radiolabeled cAMP tracer.

-

The amount of radioactivity is inversely proportional to the amount of unlabeled cAMP in the sample.

-

IC50 values are determined from the concentration-response curves.

-

Cellular Assays for Target Engagement and Validation

Objective: To confirm that the inhibitor can cross the cell membrane, engage with PDE7 in its native environment, and elicit a functional response (i.e., increase intracellular cAMP levels).

a) Cellular Thermal Shift Assay (CETSA)

-

Principle: CETSA is a powerful technique to verify direct target engagement in living cells. The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability.

-

Protocol:

-

Intact cells are treated with the inhibitor or vehicle control.

-

The cells are heated to a range of temperatures, causing protein denaturation and aggregation.

-

Cells are lysed, and the aggregated proteins are removed by centrifugation.

-

The amount of soluble, non-denatured PDE7 remaining in the supernatant is quantified, typically by Western blotting or ELISA.

-

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

-

b) Intracellular cAMP Measurement

-

Principle: This assay directly measures the functional consequence of PDE7 inhibition in cells.

-

Protocol:

-

Cultured cells expressing PDE7 are pre-treated with various concentrations of the inhibitor.

-

Intracellular cAMP production is stimulated using an adenylyl cyclase activator such as forskolin.

-

Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often a commercial ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) kit.

-

A dose-dependent increase in cAMP levels in the presence of the inhibitor validates its cellular activity.

-

Data Presentation

Quantitative data from the aforementioned assays should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Biochemical Potency and Selectivity of this compound

| Enzyme | IC50 (µM) |

| PDE7A | Data not publicly available |

| PDE7B | Data not publicly available |

| PDE4D | Data not publicly available |

| PDE3A | Data not publicly available |

| Other PDEs | Data not publicly available |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | EC50 (µM) |

| Intracellular cAMP Accumulation | e.g., Jurkat T-cells | Data not publicly available |

| Cellular Thermal Shift (Tm Shift) | e.g., HEK293 cells | Data not publicly available |

Experimental Workflow Visualization

The logical flow of experiments for the characterization of a novel PDE7 inhibitor is depicted in the following diagram.

References

- 1. Cloning and characterization of PDE7B, a cAMP-specific phosphodiesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Phosphodiesterase 7 (PDE7) in T Cell Activity. Effects of Selective PDE7 Inhibitors and Dual PDE4/7 Inhibitors on T Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDE7B - Wikipedia [en.wikipedia.org]

- 4. Synthesis and evaluation of quinazoline derivatives as phosphodiesterase 7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Structural Analysis, and Biological Evaluation of Thioxoquinazoline Derivatives as Phosphodiesterase 7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | PDE7抑制剂 | MCE [medchemexpress.cn]

The Role of PDE7 Inhibition in Modulating Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurodegenerative and neurological disorders. The cyclic adenosine monophosphate (cAMP) signaling pathway is a key regulator of the inflammatory response, and its modulation presents a promising therapeutic avenue. Phosphodiesterase 7 (PDE7), a cAMP-specific phosphodiesterase, has emerged as a significant target for therapeutic intervention in neuroinflammatory conditions. Inhibition of PDE7 leads to an increase in intracellular cAMP levels, which in turn attenuates the production of pro-inflammatory mediators and promotes neuroprotective effects. This technical guide provides an in-depth overview of the role of PDE7 inhibition in modulating neuroinflammation, with a focus on the available preclinical data, experimental methodologies, and relevant signaling pathways. While this guide aims to be comprehensive, it is important to note that specific quantitative data for the compound "Pde7-IN-3" is not currently available in the public scientific literature. Therefore, this document will utilize data from other well-characterized PDE7 inhibitors to illustrate the therapeutic potential of targeting this enzyme.

Data Presentation: Efficacy of PDE7 Inhibitors in Modulating Neuroinflammation

The following tables summarize the quantitative data for several well-characterized PDE7 inhibitors, demonstrating their potential in mitigating neuroinflammation.

Table 1: In Vitro Inhibitory Activity of Selected PDE7 Inhibitors

| Compound | Target | IC50 (µM) | Cell Line/System | Reference |

| TC3.6 | PDE7 | 0.55 | Recombinant PDE7 | [1] |

| PDE3 | 70.7 | Recombinant PDE3 | [1] | |

| PDE4B | 57.9 | Recombinant PDE4B | [1] | |

| PDE4D | 23.9 | Recombinant PDE4D | [1] | |

| PDE10 | 50.1 | Recombinant PDE10 | [1] | |

| BRL-50481 | PDE7A | 0.15 | Recombinant PDE7A | [2][3] |

| PDE7B | 12.1 | Recombinant PDE7B | [2] | |

| PDE4 | 62 | Recombinant PDE4 | [2] | |

| PDE3 | 490 | Recombinant PDE3 | [2] | |

| S14 | PDE7 | 5.5 | Not Specified | [4] |

| VP1.15 | PDE7 | 1.1 | Not Specified | [4] |

Table 2: In Vitro Anti-inflammatory Effects of PDE7 Inhibitors

| Compound | Cell Line | Stimulant | Measured Cytokine/Mediator | Concentration of Inhibitor | % Inhibition / Effect | Reference |

| TC3.6 | Microglia | Not Specified | cAMP levels | 10 µM | Significant Increase | [1] |

| 30 µM | Significant Increase | [1] | ||||

| Paeonol (modulator of inflammatory pathways) | N9 Microglia | LPS (1 µg/mL) | Nitric Oxide (NO) | 0.6 µM | Significant Reduction | [5] |

| 3 µM | Significant Reduction | [5] | ||||

| 15 µM | Significant Reduction | [5] | ||||

| IL-1β | 0.6 µM | Significant Reduction | [5] | |||

| 3 µM | Significant Reduction | [5] | ||||

| 15 µM | Significant Reduction | [5] | ||||

| PGE2 | 0.6 µM | Significant Reduction | [5] | |||

| 3 µM | Significant Reduction | [5] | ||||

| 15 µM | Significant Reduction | [5] | ||||

| P7C3 (modulator of inflammatory pathways) | BV2 Microglia | LPS (100 ng/mL) | iNOS protein | 10 µM | Significant Reduction | [6] |

| COX-2 protein | 10 µM | Significant Reduction | [6] |

Table 3: In Vivo Efficacy of PDE7 Inhibitors in Models of Neuroinflammation

| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |

| TC3.6 | Theiler's Murine Encephalomyelitis Virus-Induced Demyelinated Disease (TMEV-IDD) | 10 mg/kg | i.p. | Ameliorated disease course, improved motor deficits, reduced microglial activation, and decreased expression of IL-1β, TNF-α, IFN-γ, IL-6, and COX-2. | [1][7] |

| S14 | Spinal Cord Injury (SCI) in mice | 10 mg/kg | i.p. | Significantly reduced spinal cord inflammation, tissue injury, and expression of TNF-α, IL-6, COX-2, and iNOS. | [8] |

| VP1.15 | Spinal Cord Injury (SCI) in mice | 4 mg/kg | i.p. | Significantly reduced spinal cord inflammation, tissue injury, and expression of TNF-α, IL-6, COX-2, and iNOS. | [8] |

| VP3.15 | Experimental Autoimmune Encephalomyelitis (EAE) in mice | 10 mg/kg | Not Specified | More effective in reducing clinical signs than BRL50481 and similar to fingolimod. Inhibited T-cell proliferation and TNF-α secretion. | [9] |

Signaling Pathways in PDE7-Mediated Neuroinflammation

Inhibition of PDE7 modulates neuroinflammation primarily through the elevation of intracellular cAMP. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory genes and downregulates the expression of pro-inflammatory cytokines.

Caption: PDE7 Signaling Pathway in Neuroinflammation.

Experimental Protocols

In Vitro Assessment of this compound in a Lipopolysaccharide (LPS)-Stimulated Microglia Model

This protocol outlines a typical workflow for evaluating the anti-inflammatory effects of a PDE7 inhibitor in a cell-based assay.

Caption: In Vitro Experimental Workflow.

Detailed Methodologies:

-

Cell Culture: BV-2 murine microglial cells or primary microglia are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

LPS Stimulation: Lipopolysaccharide from E. coli is used to induce an inflammatory response. A concentration range of 100 ng/mL to 1 µg/mL is typically effective.

-

Cytokine Measurement (ELISA): Supernatants are collected and the concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis: Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells, reverse transcribed to cDNA, and the expression levels of target genes (e.g., Tnf, Il1b, Il6, Nos2) are quantified using specific primers and SYBR Green chemistry.

In Vivo Assessment of this compound in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model

This protocol describes a common in vivo model to assess the efficacy of a compound in a systemic inflammation-induced neuroinflammation model.

Caption: In Vivo Experimental Workflow.

Detailed Methodologies:

-

Animal Model: Adult male C57BL/6 mice are commonly used. All procedures should be approved by an Institutional Animal Care and Use Committee.

-

LPS Administration: A single intraperitoneal (i.p.) injection of LPS is sufficient to induce a robust neuroinflammatory response.

-

Tissue Processing: Following euthanasia, brains are rapidly excised. One hemisphere can be dissected (e.g., hippocampus, cortex) and snap-frozen for biochemical analyses. The other hemisphere is fixed in 4% paraformaldehyde for immunohistochemistry.

-

Immunohistochemistry: Brain sections are stained with antibodies against microglial markers (e.g., Iba1) and astrocyte markers (e.g., GFAP) to assess glial activation.

Conclusion

The inhibition of PDE7 represents a compelling strategy for the modulation of neuroinflammation. Preclinical data from a variety of well-characterized PDE7 inhibitors consistently demonstrate anti-inflammatory and neuroprotective effects across a range of in vitro and in vivo models. While specific data for "this compound" remains elusive in the current scientific literature, the information presented in this guide on other PDE7 inhibitors provides a strong rationale for the continued investigation of this target class for the treatment of neurodegenerative and neurological diseases. Researchers and drug development professionals are encouraged to utilize the outlined experimental protocols to further explore the therapeutic potential of novel PDE7 inhibitors.

References

- 1. PDE7 inhibitor TC3.6 ameliorates symptomatology in a model of primary progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | P7C3 Inhibits LPS-Induced Microglial Activation to Protect Dopaminergic Neurons Against Inflammatory Factor-Induced Cell Death in vitro and in vivo [frontiersin.org]

- 7. PDE7 inhibitor TC3.6 ameliorates symptomatology in a model of primary progressive multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A preliminary investigation of phoshodiesterase 7 inhibitor VP3.15 as therapeutic agent for the treatment of experimental autoimmune encephalomyelitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Analgesic Properties of Pde7-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the analgesic properties of Pde7-IN-3, a selective inhibitor of phosphodiesterase 7 (PDE7). By preventing the degradation of cyclic adenosine monophosphate (cAMP), this compound modulates key intracellular signaling pathways implicated in pain and inflammation. This document summarizes the current understanding of its mechanism of action, presents detailed protocols for preclinical evaluation in rodent models of pain, and offers a framework for interpreting potential analgesic effects. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide utilizes representative data to illustrate the expected outcomes of analgesic studies, providing a valuable resource for researchers designing and evaluating studies on this and other PDE7 inhibitors.

Introduction: The Role of PDE7 in Nociception

Phosphodiesterase 7 (PDE7) is a key enzyme in the regulation of intracellular signaling cascades by specifically hydrolyzing the second messenger cyclic adenosine monophosphate (cAMP).[1][2][3][4] Elevated levels of intracellular cAMP have been shown to modulate immune responses and reduce inflammatory processes, making PDE7 a compelling target for the development of novel analgesic and anti-inflammatory therapeutics.[1] this compound is a potent and selective inhibitor of PDE7, and as such, it is a valuable tool for investigating the therapeutic potential of this mechanism in various pain states, including inflammatory, neuropathic, and visceral pain.[5]

The inhibition of PDE7 by compounds like this compound is hypothesized to exert its analgesic effects through the upregulation of the cAMP-Protein Kinase A (PKA)-cAMP response element-binding protein (CREB)-Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[6][7] This pathway is crucial in neuronal survival, synaptic plasticity, and the modulation of pain perception. By increasing cAMP levels, PDE7 inhibitors can lead to the phosphorylation and activation of CREB, which in turn promotes the transcription of BDNF, a neurotrophin with known analgesic and antidepressant properties.[6][7]

Mechanism of Action: The cAMP-PKA-CREB-BDNF Signaling Pathway

The primary mechanism through which this compound is proposed to exert its analgesic effects is by potentiating the cAMP signaling cascade. The diagram below illustrates the key components of this pathway.

References

- 1. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]

- 2. Frontiers | Neuronal toll like receptor 9 contributes to complete Freund’s adjuvant-induced inflammatory pain in mice [frontiersin.org]

- 3. experts.umn.edu [experts.umn.edu]

- 4. researchgate.net [researchgate.net]

- 5. maze.conductscience.com [maze.conductscience.com]

- 6. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hot plate test - Wikipedia [en.wikipedia.org]

Unraveling the Journey of PDE7 Inhibitors: A Technical Guide to Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

While specific details regarding the discovery and development of the research compound designated "Pde7-IN-3" are not publicly available, this guide provides an in-depth overview of the broader history and technical landscape of Phosphodiesterase 7 (PDE7) inhibitors. This document will serve as a comprehensive resource, detailing the scientific rationale, key discoveries, and methodologies that underpin the development of this promising class of therapeutic agents.

The Emergence of PDE7 as a Therapeutic Target

Phosphodiesterases (PDEs) are a superfamily of enzymes crucial for regulating intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The PDE7 family, which includes isoforms PDE7A and PDE7B, is specific for cAMP and is predominantly expressed in the central nervous system, immune cells, and lymphoid tissues.[1] This localized expression has positioned PDE7 as an attractive therapeutic target for a spectrum of diseases, including neurodegenerative conditions like Parkinson's and Alzheimer's, autoimmune disorders such as multiple sclerosis, and various chronic inflammatory diseases, where its dysregulation has been noted.[1][2]

Mechanism of Action: Modulating the cAMP Signaling Pathway

The therapeutic strategy behind PDE7 inhibition is to elevate intracellular cAMP levels. By blocking the enzymatic degradation of cAMP to its inactive form, 5'-AMP, PDE7 inhibitors effectively boost the cAMP signaling cascade. This amplification leads to the activation of downstream effectors, primarily Protein Kinase A (PKA). The subsequent phosphorylation of various target proteins by PKA can trigger a range of cellular responses, including the suppression of pro-inflammatory cytokine production in immune cells and neuroprotective effects within the central nervous system.[3][4]

Caption: The cAMP signaling pathway and the inhibitory action of PDE7 inhibitors.

The Discovery and Evolution of PDE7 Inhibitors

Since the first PDE7 inhibitor was reported in 2000, medicinal chemists have explored a variety of chemical scaffolds to identify potent and selective compounds.[5] This research has led to the development of several distinct classes of PDE7 inhibitors.

Prominent Chemical Scaffolds

The quest for effective PDE7 inhibitors has yielded a diverse array of molecular architectures:

-

Quinazolines and Thioxoquinazolines: This class of compounds has been a major focus, with many derivatives exhibiting sub-micromolar inhibitory activity against PDE7A.[3][6] Further structural modifications have led to the creation of dual PDE7/PDE4 inhibitors, which may offer enhanced therapeutic benefits.[6]

-

Spiroquinazolinones: These molecules are characterized by their high potency, with some demonstrating nanomolar affinity for PDE7, coupled with excellent selectivity over other PDE isoforms.[7][8]

-

Thiadiazoles: Researchers have successfully designed and synthesized novel thiadiazole-based compounds that act as potent and selective PDE7 inhibitors, with some showing activity in the low nanomolar range.[9][10]

-

Fused Pyrimidines: Originating from a high-throughput screening hit, a series of fused pyrimidine inhibitors have been developed, displaying good potency and selectivity.[11]

-

Pyrazolopyrimidinones: Although initially investigated for PDE5 inhibition, this scaffold has also shown promise for targeting other PDE family members, including PDE7.[12][13]

| Chemical Scaffold | Key Features | Representative Compound(s) / Series | Reference(s) |

| Quinazolines | Sub-micromolar IC50 against PDE7A; potential for dual PDE4/PDE7 inhibition. | Thioxoquinazoline derivatives | [3][6] |

| Spiroquinazolinones | Nanomolar inhibitory affinity and high selectivity. | Compound 21a | [7][14] |

| Thiadiazoles | Low nanomolar inhibitory activity with selectivity over PDE4. | Structurally novel small molecule inhibitors | [9][10] |

| Fused Pyrimidines | Developed from a screening lead with good potency and selectivity. | Fused pyrimidine based inhibitors | [11] |

Journey Through Preclinical and Clinical Development

The therapeutic potential of PDE7 inhibitors has been substantiated in a variety of preclinical disease models. These compounds have demonstrated significant efficacy in animal models of multiple sclerosis, Parkinson's disease, and spinal cord injury by reducing neuroinflammation and affording neuroprotection.[4][15]

Despite promising preclinical data, the clinical development of selective PDE7 inhibitors remains in the nascent stages. A limited number of candidates have advanced to human trials. Notably, OMS527 has entered the clinical phase for evaluation in inflammatory and neurological conditions.[16] Furthermore, the development of sophisticated research tools, such as the PET ligand [11C]26, is poised to accelerate the clinical translation of PDE7 inhibitors by enabling in vivo imaging of the target in human subjects.[17]

| Compound/Class | Disease Model | Key Preclinical Findings | Reference(s) |

| BRL50481 | Chronic Lymphocytic Leukemia (CLL) cells | Demonstrated induction of apoptosis. | [18] |

| S14 and VP1.15 | Murine Spinal Cord Injury | Showed a reduction in inflammatory markers and tissue damage. | [4] |

| Thioxoquinazolines | Macrophage cell line | Exhibited anti-inflammatory effects by decreasing nitrite production. | [6] |

| Compound 26 ([11C]P7-2104) | PET Imaging | Displayed favorable characteristics for in vivo PET imaging of PDE7. | [17] |

Core Experimental Protocols

The characterization of novel PDE7 inhibitors relies on a standardized set of in vitro and cell-based assays to quantify their potency, selectivity, and cellular activity.

PDE7 Enzyme Inhibition Assay

This biochemical assay is fundamental for determining the direct inhibitory effect of a compound on PDE7's enzymatic activity. The fluorescence polarization (FP) assay is a widely adopted method.

Principle: The assay employs a fluorescein-labeled cAMP substrate (cAMP-FAM). In its native cyclic state, the small cAMP-FAM molecule tumbles rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by PDE7, the linearized 5'-AMP-FAM product binds to a larger, specific phosphate-binding agent. This interaction forms a large molecular complex with significantly slower rotation, leading to a high fluorescence polarization signal. The magnitude of the FP signal is directly proportional to PDE7 activity.[19][20]

Detailed Protocol:

-

Reagent Preparation: All reagents, including assay buffer, recombinant human PDE7A or PDE7B, cAMP-FAM, and the binding agent, are prepared. Test compounds are typically solubilized in DMSO.

-

Assay Plate Configuration: The assay is performed in a 384-well plate. Each well receives the assay buffer, the test compound at varying concentrations, and a fixed concentration of the PDE7 enzyme.

-

Initiation of Enzymatic Reaction: The reaction is started by the addition of the cAMP-FAM substrate. The plate is then incubated at room temperature for a defined period, typically 60 minutes.

-

Signal Detection: The reaction is terminated, and the signal is developed by adding the binding agent. Following a brief incubation period, the fluorescence polarization is measured using a compatible microplate reader.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to controls. The half-maximal inhibitory concentration (IC50) is then determined by plotting the data on a dose-response curve.

Caption: A typical workflow for a fluorescence polarization-based PDE7 enzyme inhibition assay.

Cell-Based cAMP Assay

This assay provides a more physiologically relevant measure of a compound's ability to modulate intracellular cAMP levels. The CRE-luciferase reporter gene assay is a standard method.

Principle: A suitable host cell line is engineered to express both PDE7 and a luciferase reporter gene under the control of a cAMP response element (CRE). When intracellular cAMP levels rise, the CRE-binding protein (CREB) is activated, leading to the transcription of the luciferase gene. Therefore, the inhibition of PDE7 by a test compound results in a quantifiable increase in luciferase expression and light output.[21][22]

Detailed Protocol:

-

Cell Culture and Transfection: A cell line, such as HEK293, is cultured and co-transfected with an expression vector for PDE7 and the CRE-luciferase reporter plasmid.

-

Compound Incubation: Following transfection, the cells are incubated with the test compound across a range of concentrations.

-

Cellular Stimulation: To induce a robust and measurable cAMP signal, the cells are stimulated with an adenylyl cyclase activator, such as forskolin.

-

Luciferase Activity Measurement: The cells are lysed, and the luciferase activity is quantified using a luminometer following the addition of a luciferase substrate.

-

Data Analysis: Luciferase activity is often normalized to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency. The fold induction of reporter activity is then calculated, and the half-maximal effective concentration (EC50) of the test compound is determined.

Caption: A generalized workflow for a CRE-luciferase reporter-based cellular cAMP assay.

Future Perspectives

The field of PDE7 inhibitor research is vibrant and continues to evolve. Future efforts will likely focus on the development of isoform-selective inhibitors for PDE7A and PDE7B to fine-tune therapeutic effects and minimize potential side effects. The advancement of clinical candidates and the expanded use of in vivo imaging techniques will be instrumental in validating the therapeutic potential of PDE7 inhibition in human diseases. The continued exploration of novel chemical scaffolds and a deeper understanding of the nuanced roles of PDE7 in various cell types will undoubtedly pave the way for the next generation of innovative treatments for a host of challenging medical conditions.

References

- 1. Phosphodiesterase 7 as a therapeutic target - Where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PDE7 as a Precision Target: Bridging Disease Modulation and Potential PET Imaging for Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDE 7 Inhibitors: New Potential Drugs for the Therapy of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Structural Analysis, and Biological Evaluation of Thioxoquinazoline Derivatives as Phosphodiesterase 7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spiroquinazolinones as novel, potent, and selective PDE7 inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of thiadiazoles as a novel structural class of potent and selective PDE7 inhibitors. Part 1: design, synthesis and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of thiadiazoles as a novel structural class of potent and selective PDE7 inhibitors. Part 2: metabolism-directed optimization studies towards orally bioavailable derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fused pyrimidine based inhibitors of phosphodiesterase 7 (PDE7): synthesis and initial structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of polycyclic pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benthamdirect.com [benthamdirect.com]

- 17. biorxiv.org [biorxiv.org]

- 18. Cyclic nucleotide phosphodiesterase profiling reveals increased expression of phosphodiesterase 7B in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. usbio.net [usbio.net]

An In-Depth Technical Guide to a Potent Phosphodiesterase 7 (PDE7) Inhibitor: Compound 26

Disclaimer: A specific, uniquely identified compound named "Pde7-IN-3" could not be definitively established from publicly available scientific literature. Therefore, this guide focuses on a well-characterized, potent, and selective Phosphodiesterase 7 (PDE7) inhibitor, designated as Compound 26 in a preclinical study, to provide a comprehensive overview of the chemical properties, synthesis, and biological context of a representative compound of this class.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the chemical and biological aspects of PDE7 inhibitors.

Chemical Properties and Biological Activity

Compound 26 is a selective inhibitor of the phosphodiesterase 7 (PDE7) enzyme.[1] PDE7 is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways.[1] By inhibiting PDE7, compounds like Compound 26 lead to an increase in intracellular cAMP levels, which can modulate a range of physiological processes, including inflammation and neuroprotection. This makes PDE7 inhibitors a subject of interest for therapeutic applications in inflammatory and neurological disorders.[1]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C15H16ClN3O2 | Calculated |

| Molecular Weight | 305.76 g/mol | Calculated |

| IC50 (PDE7A) | 31 nM | [1] |

| Selectivity | No significant interaction with other PDE isoforms at 3 µM | [1] |

| Overall Synthesis Yield | 49.5% | [1] |

Signaling Pathway of PDE7 Inhibition

The mechanism of action of PDE7 inhibitors involves the modulation of the cAMP signaling cascade. In its normal function, PDE7 hydrolyzes cAMP to AMP, thus downregulating cAMP-mediated signaling. Inhibition of PDE7 by Compound 26 blocks this degradation, leading to an accumulation of intracellular cAMP. This elevated cAMP then activates downstream effectors, most notably Protein Kinase A (PKA). Activated PKA can then phosphorylate various substrate proteins, leading to a cellular response. This pathway is crucial in immune cells and in the central nervous system.

Caption: Signaling pathway of PDE7 inhibition by Compound 26.

Synthesis of Compound 26

The synthesis of Compound 26 is a two-step process starting from commercially available 2-chloro-5-methoxyaniline.[1] The overall yield for this synthesis is reported to be 49.5%.[1]

Caption: Synthetic workflow for Compound 26.

Experimental Protocol for the Synthesis of Compound 26

The following protocol is adapted from the supplementary materials of the cited preclinical study.[1]

Step 1: Synthesis of Intermediate 29

-

To a solution of 2-chloro-5-methoxyaniline (28) in an appropriate acidic solvent, add potassium isocyanate.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate 29.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of Compound 26

-

To a mixture of phosphorus pentoxide and methanesulfonic acid, add the intermediate 29.

-

To this mixture, add cyclohexanone (30).

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and stir for several hours, or until the reaction is complete by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto ice-water.

-

Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography to afford the final Compound 26.

Note: This is a generalized protocol based on the provided reaction scheme. For precise amounts, reaction times, and purification conditions, it is imperative to consult the original research publication.

Conclusion

Compound 26 represents a potent and selective inhibitor of PDE7 with a well-documented synthetic route. Its high affinity for PDE7A and selectivity over other PDE isoforms make it a valuable research tool for studying the biological roles of PDE7 and a potential starting point for the development of novel therapeutics for inflammatory and neurological conditions. The provided data and protocols offer a foundational resource for researchers in the field of medicinal chemistry and drug discovery.

References

Pde7-IN-3: A Technical Guide to a Selective Phosphodiesterase 7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pde7-IN-3 is a selective inhibitor of phosphodiesterase 7 (PDE7), a key enzyme in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3] By inhibiting PDE7, this compound prevents the degradation of cAMP, a crucial second messenger involved in a myriad of cellular processes, including inflammation, immune responses, and neuronal functions.[4] This targeted inhibition makes this compound and other selective PDE7 inhibitors promising therapeutic candidates for a range of disorders, including inflammatory conditions, neuropathic pain, and neurodegenerative diseases.[1][5][6] This technical guide provides a comprehensive overview of the core characteristics of a representative selective PDE7 inhibitor, this compound, including its mechanism of action, biochemical activity, and the experimental protocols used for its evaluation.

Core Data Summary

Due to the limited availability of specific quantitative data for this compound in publicly accessible scientific literature, the following tables summarize the inhibitory activity of a representative and potent selective PDE7 inhibitor (Compound 26, as described in primary literature) to illustrate the expected biochemical profile.[7]

Table 1: Inhibitory Activity against PDE7

| Compound | Target | IC50 (nM) |

| Representative PDE7 Inhibitor (Compound 26) | PDE7A | 31 |

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Selectivity Profile against Other Phosphodiesterase Families

| Compound | PDE Isoform | % Inhibition at 3 µM |

| Representative PDE7 Inhibitor (Compound 26) | PDE1A | < 50% |

| PDE1B | < 50% | |

| PDE1C | < 50% | |

| PDE2A | < 50% | |

| PDE3A | < 50% | |

| PDE3B | < 50% | |

| PDE4A | < 50% | |

| PDE4B | < 50% | |

| PDE4C | < 50% | |

| PDE4D | < 50% | |

| PDE5A | < 50% | |

| PDE8A | < 50% | |

| PDE9A | < 50% | |

| PDE10A | < 50% |

This selectivity profile demonstrates that the representative inhibitor is highly selective for PDE7, with minimal activity against other PDE families at a high concentration, which is a critical characteristic for reducing off-target effects.[7]

Mechanism of Action: The cAMP Signaling Pathway

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, acting as crucial regulators of signal transduction pathways.[8] PDE7 is a cAMP-specific PDE, meaning it exclusively breaks down cAMP to its inactive form, 5'-AMP.[4]

The canonical cAMP signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs), which in turn activate adenylyl cyclase to synthesize cAMP from ATP. Elevated intracellular cAMP levels lead to the activation of downstream effectors, most notably Protein Kinase A (PKA). Activated PKA then phosphorylates a multitude of substrate proteins, including transcription factors, enzymes, and ion channels, thereby modulating a wide array of cellular functions.

By inhibiting PDE7, this compound prevents the hydrolysis of cAMP. This leads to an accumulation of intracellular cAMP, sustained activation of PKA, and enhanced downstream signaling. This mechanism underlies the therapeutic potential of PDE7 inhibitors in various disease contexts.

Caption: The cAMP signaling cascade and the inhibitory action of this compound.

Experimental Protocols

The evaluation of a selective PDE7 inhibitor like this compound involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.

In Vitro PDE7 Enzymatic Assay (Fluorescence Polarization)

This assay is a common method for determining the IC50 value of an inhibitor.

Principle: The assay measures the change in fluorescence polarization (FP) of a fluorescently labeled cAMP analog. In the absence of PDE7 activity, the small fluorescent substrate tumbles rapidly, resulting in low FP. When PDE7 hydrolyzes the substrate, the resulting fluorescent monophosphate binds to a larger binding agent, causing it to tumble slower and resulting in a high FP signal. An inhibitor will prevent this hydrolysis, thus keeping the FP signal low.

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 10 mM MgCl2, 0.1 mg/mL BSA).

-

Dilute recombinant human PDE7 enzyme to the desired concentration in the reaction buffer.

-

Prepare a stock solution of the fluorescently labeled cAMP substrate.

-

Prepare serial dilutions of this compound and a positive control inhibitor (e.g., a known non-selective PDE inhibitor like IBMX) in DMSO, followed by dilution in the reaction buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the diluted this compound or control compounds to the wells.

-

Add 10 µL of the diluted PDE7 enzyme solution to all wells except for the "no enzyme" controls.

-

Initiate the reaction by adding 5 µL of the fluorescent cAMP substrate solution.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Stop the reaction by adding the binding agent.

-

Incubate for another 30 minutes to allow for binding.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Caption: A streamlined workflow for determining the IC50 of a PDE7 inhibitor.

Cell-Based cAMP Accumulation Assay

This assay measures the ability of this compound to increase intracellular cAMP levels in a cellular context.

Principle: Cells that express PDE7 are treated with the inhibitor. The increase in intracellular cAMP is then quantified, typically using a competitive immunoassay (e.g., ELISA or HTRF).

Protocol:

-

Cell Culture:

-

Culture a relevant cell line (e.g., a human T-cell line like Jurkat, which expresses PDE7) in appropriate media and conditions.

-

Seed the cells into a 96-well plate at a suitable density and allow them to adhere or stabilize overnight.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with serial dilutions of this compound or a control compound for a specified time (e.g., 30 minutes).

-

Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.

-

Incubate for a further period (e.g., 15-30 minutes).

-

Lyse the cells to release the intracellular cAMP.

-

-

cAMP Quantification:

-

Use a commercially available cAMP assay kit (e.g., HTRF, ELISA) to measure the cAMP concentration in the cell lysates according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration against the inhibitor concentration to determine the EC50 (half-maximal effective concentration) for cAMP accumulation.

-

Conclusion

This compound, as a selective inhibitor of phosphodiesterase 7, represents a valuable pharmacological tool for investigating the role of the cAMP signaling pathway in health and disease. Its potential therapeutic applications in inflammatory and neurological disorders are rooted in its ability to modulate this fundamental cellular communication network. The experimental protocols outlined in this guide provide a framework for the continued evaluation and characterization of this compound and other novel PDE7 inhibitors, which will be crucial for advancing our understanding of their therapeutic potential. Further research is warranted to fully elucidate the in vivo efficacy and safety profile of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | PDE7抑制剂 | MCE [medchemexpress.cn]

- 4. What are PDE7 inhibitors and how do they work? [synapse.patsnap.com]

- 5. New methods for the discovery and synthesis of PDE7 inhibitors as new drugs for neurological and inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphodiesterase 7(PDE7): A unique drug target for central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Phosphodiesterase inhibitor - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Pde7-IN-3 In Vitro Assay in Primary Neurons

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro assay to evaluate the efficacy of Pde7-IN-3, a phosphodiesterase 7 (PDE7) inhibitor, in primary neuronal cultures. The protocols outlined below cover the isolation and culture of primary neurons, treatment with this compound, and subsequent functional assays to measure changes in intracellular cyclic adenosine monophosphate (cAMP) levels and assess neuroprotective effects.

Introduction

Phosphodiesterase 7 (PDE7) is a key enzyme in the central nervous system responsible for the hydrolysis of the second messenger cAMP.[1][2] Inhibition of PDE7 leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling pathways, most notably the Protein Kinase A (PKA) and cAMP response element-binding protein (CREB) pathway.[1] This signaling cascade has been demonstrated to have significant neuroprotective and anti-inflammatory effects in various models of neurological disorders.[1][3] this compound is a small molecule inhibitor of PDE7 with potential therapeutic applications in neurological conditions. The following protocols provide a framework for the in vitro characterization of this compound in primary neuronal cultures.

Data Presentation

Table 1: Inhibitory Activity of a Representative PDE7 Inhibitor (S14)

| Compound | Target | IC50 (µM) |

| S14 | PDE7A | 5.5 |

| S14 | PDE4D | 22 |

IC50: The half maximal inhibitory concentration.

Table 2: Neuroprotective Effects of a Representative PDE7 Inhibitor (S14) on Primary Mesencephalic Neurons

| Treatment Group | Neuronal Viability (% of Control) | LDH Release (% of Toxin Control) |

| Control | 100 | N/A |

| 6-OHDA (Toxin) | 58 | 100 |

| 6-OHDA + S14 (10 µM) | 80 | 50 |

6-OHDA: 6-hydroxydopamine, a neurotoxin used to model Parkinson's disease. LDH: Lactate dehydrogenase, an indicator of cell death.[1]

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

-

Timed-pregnant Sprague-Dawley rat (E18)

-

DMEM/F12 medium

-

Fetal Bovine Serum (FBS)

-

Horse Serum

-

B-27 Supplement

-

GlutaMAX

-

Penicillin-Streptomycin

-

Trypsin-EDTA (0.25%)

-

DNase I

-

Poly-D-lysine

-

Laminin

-

Neurobasal Medium

Procedure:

-

Plate Coating: Coat culture plates with 50 µg/mL Poly-D-lysine in sterile water overnight at 37°C. The following day, wash plates three times with sterile water and allow them to dry.

-

Tissue Dissection: Euthanize the pregnant rat according to institutional guidelines. Dissect the E18 embryos and isolate the cerebral cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Dissociation: Mince the cortical tissue and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C. Add DNase I to a final concentration of 100 µg/mL and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

-

Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin. Plate the neurons at a density of 2 x 10^5 cells/cm² on the pre-coated plates.

-

Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Change half of the medium every 3-4 days. Neurons are typically ready for experiments after 7-10 days in vitro.

Protocol 2: this compound Treatment and Neuroprotection Assay

This protocol details the procedure for treating primary neurons with this compound and assessing its neuroprotective effects against a neurotoxin.

Materials:

-

Primary cortical neurons (7-10 days in vitro)

-

This compound

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or glutamate)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

LDH (Lactate Dehydrogenase) cytotoxicity assay kit

-

Plate reader

Procedure:

-

Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 25 µM). Pre-treat the primary neurons with the different concentrations of this compound for 2 hours.

-

Toxin Exposure: After pre-treatment, add the neurotoxin (e.g., 100 µM 6-OHDA) to the wells, excluding the control wells. Incubate for 24 hours.

-

MTT Assay for Cell Viability:

-

Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

LDH Assay for Cytotoxicity:

-

Collect the culture supernatant from each well.

-

Perform the LDH assay according to the manufacturer's instructions.

-

Measure the absorbance at the recommended wavelength using a plate reader.

-

Protocol 3: Intracellular cAMP Measurement

This protocol describes how to measure changes in intracellular cAMP levels in primary neurons following treatment with this compound.

Materials:

-

Primary cortical neurons (7-10 days in vitro)

-

This compound

-

Forskolin (optional, as a positive control for adenylyl cyclase activation)

-

cAMP enzyme immunoassay (EIA) kit

-

Cell lysis buffer

Procedure:

-

Treatment: Treat the primary neurons with various concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) for a specified time (e.g., 30 minutes). A positive control group can be treated with Forskolin (e.g., 10 µM) to stimulate cAMP production.

-

Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

cAMP Assay: Perform the cAMP EIA according to the manufacturer's protocol. This typically involves a competitive immunoassay where cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a specific antibody.

-

Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the concentration of cAMP in each sample based on the standard curve.

Visualizations

Caption: Experimental workflow for assessing the neuroprotective effects of this compound in primary neurons.

Caption: Signaling pathway of PDE7 inhibition by this compound in neurons.

References

Application Notes and Protocols for Pde7-IN-3 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for utilizing Pde7-IN-3, a selective inhibitor of Phosphodiesterase 7 (PDE7), in cell-based assays. The information is intended to guide researchers in designing and executing experiments to investigate the biological effects of this compound.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] The PDE7 family specifically hydrolyzes cAMP and is implicated in a variety of physiological and pathological processes, including immune responses, inflammation, and neurological functions.[1][4][5] this compound is a research compound identified as a PDE7 inhibitor with potential analgesic properties, making it a valuable tool for studying inflammatory and neuropathic pain.[6] By inhibiting PDE7, this compound is expected to increase intracellular cAMP levels, subsequently modulating downstream signaling pathways.[1]

Mechanism of Action

This compound functions by competitively binding to the active site of the PDE7 enzyme, thereby preventing the hydrolysis of cAMP to AMP.[1] This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate downstream effectors such as Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (EPACs), which in turn regulate the activity of various transcription factors and cellular processes.[1][7]

Signaling Pathway

The canonical signaling pathway modulated by PDE7 inhibition is depicted below.

Caption: PDE7 Signaling Pathway and Inhibition by this compound.

Applications

This compound is a valuable tool for a range of cell-based research applications, including:

-

Target Validation: Confirming the role of PDE7 in specific cellular models.

-

Compound Screening: As a reference compound in high-throughput screening for novel PDE7 inhibitors.

-

Functional Studies: Investigating the downstream consequences of PDE7 inhibition in various cell types, such as immune cells (e.g., T-cells) and neuronal cells.[8]

-

Pain Research: Elucidating the mechanisms of analgesia related to PDE7 inhibition.[6]

Quantitative Data Presentation

Due to the limited publicly available data for this compound, the following table is provided as a template for researchers to summarize their experimental findings. It is recommended to determine the half-maximal inhibitory concentration (IC50) in relevant cell lines to characterize the potency of this compound.

| Parameter | Cell Line | Experimental Condition | Result | Reference |

| IC50 | e.g., Jurkat | cAMP accumulation assay | Enter value (e.g., in µM) | Internal Data |

| EC50 | e.g., RAW 264.7 | Cytokine release assay (e.g., TNF-α) | Enter value (e.g., in µM) | Internal Data |

| Cell Viability (CC50) | e.g., HEK293 | MTT or similar assay | Enter value (e.g., in µM) | Internal Data |

Experimental Protocols

The following are generalized protocols for common cell-based assays to evaluate the activity of this compound. These should be optimized for specific cell lines and experimental conditions.

Protocol 1: cAMP Accumulation Assay

This protocol measures the change in intracellular cAMP levels following treatment with this compound.

Workflow Diagram

Caption: Workflow for cAMP Accumulation Assay.

Materials:

-

Cells expressing PDE7 (e.g., Jurkat, U937, or primary T-cells)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Adenylyl cyclase activator (e.g., Forskolin)

-

Cell lysis buffer

-

cAMP assay kit (e.g., ELISA, HTRF, or fluorescence polarization-based)

-

Multi-well plates (e.g., 96-well or 384-well)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere or stabilize overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in a cell culture medium. Add the diluted compound or vehicle (DMSO) to the cells and pre-incubate for a specified time (e.g., 30-60 minutes).

-

Stimulation: Add a sub-maximal concentration of an adenylyl cyclase activator, such as forskolin, to all wells except the negative control. Incubate for a defined period (e.g., 15-30 minutes).

-

Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Measurement: Quantify the intracellular cAMP concentration using the chosen assay kit and a plate reader.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound and determine the IC50 value using non-linear regression.

Protocol 2: Cytokine Release Assay (e.g., TNF-α)

This protocol assesses the functional consequence of PDE7 inhibition by measuring the modulation of cytokine release from immune cells.

Workflow Diagram

Caption: Workflow for Cytokine Release Assay.

Materials:

-

Immune cells (e.g., RAW 264.7 macrophages, PBMCs)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

-

Cytokine measurement kit (e.g., TNF-α ELISA kit)

-

Multi-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Plate the cells in a multi-well plate and allow them to adhere.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulation: Add an inflammatory stimulus, such as LPS, to induce cytokine production.

-

Incubation: Incubate the plates for a period sufficient to allow for cytokine release (typically 4-24 hours).

-

Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentration of the cytokine of interest (e.g., TNF-α) in the supernatant using an ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of inhibition of cytokine release for each concentration of this compound and determine the EC50 value.

Safety and Handling

This compound is for research use only.[6] Standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal. This compound is typically stored at -20°C for short-term use (up to 1 month) and -80°C for long-term storage (up to 6 months).[6]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High variability between replicates | Inconsistent cell seeding, pipetting errors, or edge effects. | Ensure uniform cell suspension before seeding, use calibrated pipettes, and avoid using the outer wells of the plate. |

| No or weak response to this compound | Low expression of PDE7 in the chosen cell line, compound degradation, or inappropriate assay conditions. | Verify PDE7 expression in the cell line, use freshly prepared compound dilutions, and optimize incubation times and stimulant concentrations. |

| Cell toxicity observed | High concentration of this compound or DMSO. | Perform a cell viability assay to determine the non-toxic concentration range. Ensure the final DMSO concentration is below 0.5%. |

Conclusion